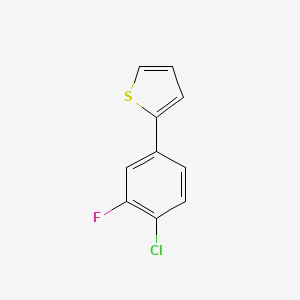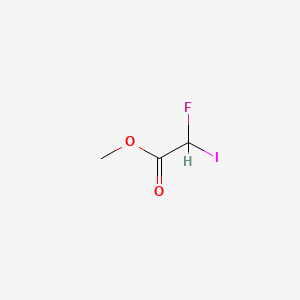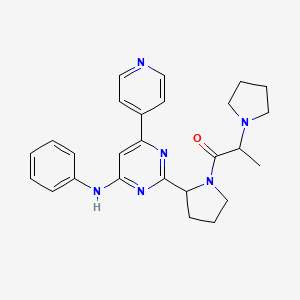
1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)-2-(pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)-2-(pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a pyrimidine core substituted with phenylamino and pyridinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)-2-(pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution reactions: Introduction of the phenylamino and pyridinyl groups can be done via nucleophilic substitution reactions.
Cyclization: Formation of the pyrrolidine rings might involve cyclization reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening for catalysts, solvents, and reaction temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)-2-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)-2-(pyrrolidin-1-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)ethanone
- 1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)butan-1-one
Uniqueness
1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)-2-(pyrrolidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of multiple functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C26H30N6O |
|---|---|
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
1-[2-(4-anilino-6-pyridin-4-ylpyrimidin-2-yl)pyrrolidin-1-yl]-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C26H30N6O/c1-19(31-15-5-6-16-31)26(33)32-17-7-10-23(32)25-29-22(20-11-13-27-14-12-20)18-24(30-25)28-21-8-3-2-4-9-21/h2-4,8-9,11-14,18-19,23H,5-7,10,15-17H2,1H3,(H,28,29,30) |
Clé InChI |
QYNZWUREGWOSCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCCC1C2=NC(=CC(=N2)NC3=CC=CC=C3)C4=CC=NC=C4)N5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


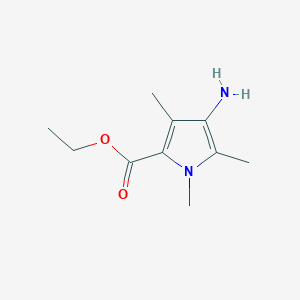
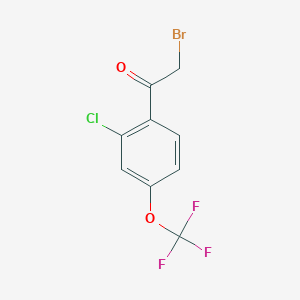
![tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12857636.png)



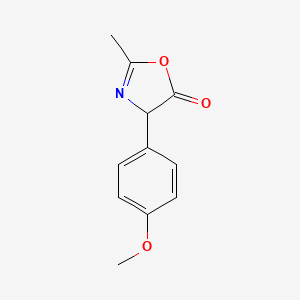
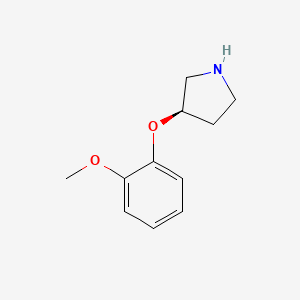
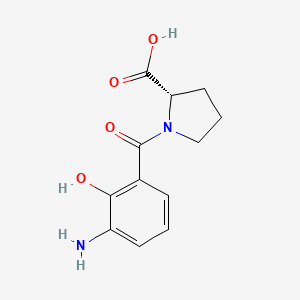
![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate](/img/structure/B12857675.png)
![1-(2-Mercaptobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12857685.png)

